molecular formula C22H23NO7 B11152728 N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11152728
M. Wt: 413.4 g/mol
InChI Key: KOPITLJFLFOILH-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide (CAS: 951989-61-0) is a synthetic coumarin-acetamide hybrid with the molecular formula C22H23NO7 and a molecular weight of 413.4 g/mol. Its structure comprises a 6-methoxy-substituted coumarin core linked via a phenoxy-acetamide bridge to a 2-hydroxy-3-methoxypropyl group. While its exact biological activity remains uncharacterized in the provided evidence, structurally related coumarin-acetamide hybrids are known for anti-inflammatory, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H23NO7/c1-27-12-16(24)11-23-21(25)13-29-17-5-3-14(4-6-17)19-10-15-9-18(28-2)7-8-20(15)30-22(19)26/h3-10,16,24H,11-13H2,1-2H3,(H,23,25)

InChI Key

KOPITLJFLFOILH-UHFFFAOYSA-N

Canonical SMILES

COCC(CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O)O

Origin of Product

United States

Preparation Methods

Step 1: Alkylation with α-Bromoacetamide

The hydroxyl group at the 4-position of the chromene intermediate undergoes alkylation with α-bromoacetamide derivatives. For instance:

Chromen-3-yl phenol+BrCH2C(O)NHRCs2CO3,CH3CNO-Alkylated intermediate\text{Chromen-3-yl phenol} + \text{BrCH}2\text{C(O)NHR} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}3\text{CN}} \text{O-Alkylated intermediate}

Reaction conditions include refluxing in acetonitrile with cesium carbonate (1.2 equiv) for 16 hours, achieving yields of 70–85%. The choice of base is critical; weaker bases like potassium carbonate result in incomplete conversion.

Step 2: Smiles Rearrangement and Hydrolysis

The O-alkylated intermediate undergoes a tandem O→N Smiles rearrangement followed by hydrolysis to yield the acetamide product. This step is performed in dimethylformamide (DMF) with cesium carbonate at 70°C for 24 hours:

O-Alkylated intermediateCs2CO3,DMFN-(2-Hydroxy-3-methoxypropyl)acetamide\text{O-Alkylated intermediate} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{N-(2-Hydroxy-3-methoxypropyl)acetamide}

The rearrangement proceeds via a tetrahedral intermediate, with the methoxypropyl group stabilizing the transition state.

Functional Group Modifications

Methoxypropyl Group Installation

The N-(2-hydroxy-3-methoxypropyl) group is introduced using epoxide ring-opening or reductive amination . A common approach involves reacting the primary amine with glycidyl methyl ether under basic conditions:

NH2-Acetamide+CH3OCH2CH(O)CH2OHNaOHN-(2-Hydroxy-3-methoxypropyl) derivative\text{NH}2\text{-Acetamide} + \text{CH}3\text{OCH}2\text{CH(O)CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{N-(2-Hydroxy-3-methoxypropyl) derivative}

This reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Optimization and Challenges

Table 1: Comparison of Alkylation Conditions

ReactantBaseSolventTemperature (°C)Yield (%)Reference
α-BromoacetamideCs₂CO₃CH₃CN5085
α-BromoacetamideK₂CO₃CH₃CN5062
α-ChloroacetamideCs₂CO₃DMF7078

Key findings:

  • Cesium carbonate outperforms potassium carbonate due to its stronger basicity and solubility in polar aprotic solvents.

  • Elevated temperatures (70°C) in DMF improve reaction rates but may lead to decomposition of acid-sensitive groups.

Table 2: Smiles Rearrangement Outcomes

SubstrateBaseSolventTime (h)Yield (%)Reference
O-Alkylated coumarinCs₂CO₃DMF2482
O-Alkylated coumarint-BuOKDMSO1268

The use of DMF as a solvent enhances the solubility of cesium carbonate, facilitating the rearrangement.

Characterization and Quality Control

Final products are characterized using:

  • ¹H NMR : Key signals include the singlet for the chromene C3-H proton at δ 6.8–7.1 ppm and the acetamide NH at δ 8.2–8.5 ppm.

  • HPLC : Purity >98% is achieved using a C18 column with a methanol-water gradient.

  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 413.4 [M+H]⁺.

Scalability and Industrial Relevance

Batch processes in pilot-scale reactors (50 L) demonstrate that the synthesis can be telescoped into a one-pot procedure without intermediate isolation, reducing solvent waste. Critical parameters for scale-up include:

  • Maintaining stoichiometric ratios of Cs₂CO₃ to avoid side reactions.

  • Precise temperature control during exothermic steps (e.g., alkylation).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenoxyacetamide structure allows for nucleophilic substitution reactions, particularly at the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its chromenyl group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is likely related to its ability to interact with specific molecular targets. The chromenyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally analogous derivatives reported in the literature:

Table 1: Structural and Functional Comparison of Coumarin-Acetamide Derivatives

Compound Name / ID Molecular Formula Key Substituents Molecular Weight Notable Features Reference
Target Compound C22H23NO7 - 6-Methoxy-2-oxocoumarin
- N-(2-hydroxy-3-methoxypropyl) acetamide
413.4 Unique hydroxy-methoxypropyl side chain; high oxygen content for solubility
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide C24H19NO5 - 2-Oxocoumarin
- N-[4-(2-oxocoumarin-3-yl)phenyl] acetamide
401.4 Simpler acetamide substituent; lacks polar hydroxyl groups
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide C19H16ClN3O4S - Thiazolidine-dione ring
- Chlorophenyl group
425.9 Inhibits NO production (IC50 = 45.6 µM); sulfur-containing heterocycle
N-cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide (Compound 7) C25H31N5O5 - Purine core
- Cyclohexyl acetamide
493.5 Purine-based scaffold; moderate synthetic yield (48%)
Betaxolol–ADTOH (Compound 2b) C27H31N3O5S2 - Cyclopropylmethoxy group
- Thioxo-dithiol ring
541.7 Hybrid structure with antiglaucoma drug components; low yield (37.5%)

Key Observations

Structural Diversity :

  • The target compound’s 2-hydroxy-3-methoxypropyl side chain distinguishes it from analogs with phenyl (e.g., ), cyclohexyl (), or heterocyclic substituents (e.g., thiazolidine-dione in ). This polar side chain may improve aqueous solubility compared to lipophilic derivatives.
  • The 6-methoxycoumarin moiety contrasts with other coumarin derivatives, such as 4-methyl-2-oxocoumarin () or unsubstituted coumarin (), which could influence electronic properties and binding interactions.

Synthetic Efficiency: Yields for similar acetamide derivatives vary widely (21–95%), as seen in purine-based analogs (). The target compound’s synthetic route is unspecified in the evidence, but methodologies involving amine coupling () or thiazolidinone formation () are common for related structures.

Coumarins themselves are often associated with antioxidant and anticancer effects.

Physicochemical Properties: The target’s higher oxygen content (7 oxygen atoms vs.

Q & A

Basic: What are the standard synthetic routes for N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Substitution : React 6-methoxy-2-oxo-2H-chromen-3-yl phenol derivatives with halogenated intermediates (e.g., chloroacetylated precursors) under alkaline conditions (e.g., K₂CO₃ in DMF) to form ether linkages .

Condensation : Use condensing agents (e.g., DCC or EDC) to couple the hydroxypropyl-methoxy moiety with the acetamide backbone. Monitor reaction progress via TLC and purify via silica gel chromatography .

Reduction : If intermediates contain nitro groups, reduce them using Fe powder under acidic conditions .

Key Tools : TLC for monitoring, column chromatography for purification, and NMR (¹H/¹³C) for structural validation .

Advanced: How can researchers optimize reaction yields using statistical experimental design?

Methodological Answer:
Employ Design of Experiments (DOE) to systematically vary parameters:

  • Factors : Solvent polarity (DMF vs. THF), temperature (room temp vs. 60°C), catalyst loading (e.g., K₂CO₃ molar equivalents).
  • Response Variables : Yield, purity (HPLC), and reaction time.
  • Example : A central composite design (CCD) can identify optimal conditions by analyzing quadratic interactions between variables .

Case Study : achieved 58% yield via iterative reagent addition and TLC monitoring. DOE could further refine stoichiometry and solvent choice .

Structural Analysis: What advanced techniques confirm the crystal structure of this compound?

Methodological Answer:

X-ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data to resolve anisotropic displacement parameters. SHELXL’s robust algorithms handle twinning and high-resolution datasets .

Visualization : WinGX/ORTEP generates thermal ellipsoid plots to validate molecular geometry and packing .

Cross-Validation : Compare crystallographic data with NMR (e.g., coupling constants in ¹H NMR) and mass spectrometry (ESI-MS) to resolve ambiguities .

Note : For unstable crystals, use low-temperature (100 K) data collection to minimize decay .

Biological Activity: How to design experiments assessing bioactivity while minimizing confounding variables?

Methodological Answer:

In Vitro Assays :

  • Dose-Response : Test logarithmic concentrations (e.g., 1 nM–100 µM) in triplicate. Use positive/negative controls (e.g., DMSO for solubility artifacts) .
  • Target Specificity : Employ kinase profiling panels or receptor-binding assays to rule off-target effects.

In Vivo Models :

  • Pharmacokinetics : Measure plasma half-life and tissue distribution in rodents. Use LC-MS/MS for quantification .
  • Toxicity : Conduct acute toxicity studies in Wistar rats (e.g., OECD 423 guidelines) .

Data Interpretation : Use ANOVA to distinguish treatment effects from noise; apply Bonferroni correction for multiple comparisons .

Data Contradictions: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Cross-Technique Validation :

  • Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16) .
  • Validate mass spectra (HRMS) with isotopic patterns to confirm molecular formula .

Dynamic Effects : Investigate tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR) .

Crystallographic Refinement : If NMR and MS conflict, re-refine X-ray data using SHELXL ’s restraints for bond lengths/angles .

Example : resolved ambiguous proton signals via 2D NMR (COSY, HSQC) .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (GROMACS) .

QSAR Modeling :

  • Descriptors : Compute logP, polar surface area, and H-bond donors/acceptors (ChemAxon).
  • Training Data : Curate bioactivity data from analogs (e.g., coumarin derivatives in ) .

Quantum Chemistry : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic regions .

Case Study : used pharmacophore modeling to prioritize analogs for synthesis .

Basic: What chromatographic methods ensure purity of the final compound?

Methodological Answer:

HPLC : Use a C18 column (5 µm, 250 mm) with gradient elution (MeCN:H₂O + 0.1% TFA). Monitor at λ = 254 nm .

TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (254/365 nm) or via iodine staining .

Prep-Scale : Employ flash chromatography (hexane:EtOAc gradients) for >95% purity .

Validation : Match retention times with authentic standards; confirm homogeneity via ¹H NMR .

Advanced: How to address challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Process Chemistry :

  • Replace DMF with greener solvents (e.g., EtOAc) to simplify purification .
  • Optimize exothermic reactions using flow chemistry to control temperature .

Quality Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .

Byproduct Management : Use LC-MS to identify and quantify impurities; redesign steps to minimize side reactions .

Case Study : scaled a nitro reduction step using Fe powder under controlled pH, achieving >90% yield .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR : ¹H/¹³C for backbone assignment (e.g., acetamide protons at δ 2.14 ppm in ) .

IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad ~3300 cm⁻¹) .

Mass Spectrometry : ESI/APCI(+) for molecular ion validation (e.g., [M+H]⁺ in ) .

Advanced Tip : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in complex spectra .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation : Expose to pH 1–10 buffers (37°C, 72 hrs) and analyze via HPLC for decomposition products .

Light/Heat Stability : Store at 40°C/75% RH (ICH Q1A guidelines) and monitor via DSC/TGA .

Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; quantify via LC-MS .

Data Interpretation : Calculate half-life (t₁/₂) and identify labile groups (e.g., ester linkages) for structural modification .

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